(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid
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Overview
Description
(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with ethoxy and fluorine groups. It is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid typically involves the reaction of 5-ethoxy-2-fluoropyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the formation of the boronic acid derivative . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridine derivatives.
Scientific Research Applications
(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in developing new drugs, particularly in cancer treatment and enzyme inhibition.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The molecular pathways involved often include the formation of boronate esters and other boron-containing intermediates .
Comparison with Similar Compounds
(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for sugars.
4-Fluorophenylboronic acid: Similar in structure but with different reactivity due to the position of the fluorine atom.
2-Pyridylboronic acid: Another pyridine-based boronic acid with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties compared to other boronic acids .
Properties
IUPAC Name |
(5-ethoxy-2-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-5-3-6(8(11)12)7(9)10-4-5/h3-4,11-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNXUKYTFVESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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